2-Methyl-1-benzofuran-3-carboxylic acid
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Overview
Description
2-Methyl-1-benzofuran-3-carboxylic acid is a heterocyclic organic compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and are found in various natural products and synthetic compounds. The structure of this compound consists of a benzene ring fused with a furan ring, with a carboxylic acid group at the third position and a methyl group at the second position.
Mechanism of Action
Target of Action
The primary targets of 3-Benzofurancarboxylic acid, 2-methyl- Derivatives of 2- and 3-benzo[b]furancarboxylic acids, which include3-Benzofurancarboxylic acid, 2-methyl- , have been evaluated for their cytotoxic potential .
Mode of Action
The exact mode of action of 3-Benzofurancarboxylic acid, 2-methyl- It’s known that certain derivatives of 3-benzofurancarboxylic acids exhibit antimicrobial activity against a selection of gram-positive cocci, gram-negative rods, and yeasts .
Biochemical Pathways
The specific biochemical pathways affected by 3-Benzofurancarboxylic acid, 2-methyl- It’s known that many heterocyclic compounds containing oxygen, such as3-Benzofurancarboxylic acid, 2-methyl- , display important biological properties such as antiarrhythmic, spasmolytic, antiviral, anticancer, antifungal, and anti-inflammatory activity .
Result of Action
The molecular and cellular effects of 3-Benzofurancarboxylic acid, 2-methyl- Certain derivatives of 3-benzofurancarboxylic acids have shown significant cytotoxic activities against human cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-benzofuran-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the Friedel-Crafts acylation of 2-methylphenol with phthalic anhydride, followed by cyclization and subsequent oxidation to form the desired benzofuran structure . The reaction conditions often involve the use of Lewis acids such as aluminum chloride as catalysts.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the benzene ring. Halogenation, nitration, and sulfonation are common substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation with bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Oxidized derivatives such as 3-benzofurancarboxylic acid, 2-methyl-5-hydroxy.
Reduction: 2-Methyl-1-benzofuran-3-carboxylic acid1-ol.
Substitution: Halogenated derivatives like 3-benzofurancarboxylic acid, 2-methyl-5-bromo.
Scientific Research Applications
2-Methyl-1-benzofuran-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex benzofuran derivatives.
Industry: It is used in the synthesis of dyes, fragrances, and other industrial chemicals.
Comparison with Similar Compounds
- 3-Benzofurancarboxylic acid, 2-(4-fluorophenyl)-5-(1-methylethoxy)
- 2-Methyl-1-benzofuran-3-carboxylic acid5-hydroxy
- 2-Methyl-1-benzofuran-3-carboxylic acid5-bromo
Comparison: 2-Methyl-1-benzofuran-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity profiles. For example, the presence of a methyl group at the second position can influence the compound’s electron density and steric effects, affecting its interaction with biological targets and reactivity in chemical reactions .
Properties
IUPAC Name |
2-methyl-1-benzofuran-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-6-9(10(11)12)7-4-2-3-5-8(7)13-6/h2-5H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNMGYGHSTHUNJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2O1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3265-74-5 |
Source
|
Record name | 2-methyl-1-benzofuran-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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